(R)-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid
Description
“(R)-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid” is a chiral carboxylic acid derivative featuring a methoxycarbonyl-protected amino group and a thiophene ring at the β- and γ-positions, respectively. Its stereochemistry at the C3 position (R-configuration) is critical for its biological interactions.
- Molecular framework: A butanoic acid backbone with a substituted amino group and aromatic heterocycle.
- Functional groups: The methoxycarbonyl (CH₃O-CO-NH-) group enhances stability against enzymatic degradation compared to free amines, while the thiophene moiety contributes to π-π stacking interactions in biomolecular targets .
Properties
Molecular Formula |
C10H13NO4S |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
(3R)-3-(methoxycarbonylamino)-4-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C10H13NO4S/c1-15-10(14)11-8(5-9(12)13)4-7-2-3-16-6-7/h2-3,6,8H,4-5H2,1H3,(H,11,14)(H,12,13)/t8-/m1/s1 |
InChI Key |
FFVVNXZPAQFBJC-MRVPVSSYSA-N |
Isomeric SMILES |
COC(=O)N[C@H](CC1=CSC=C1)CC(=O)O |
Canonical SMILES |
COC(=O)NC(CC1=CSC=C1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as thiophene and butanoic acid derivatives.
Formation of Intermediate: The thiophene ring is functionalized through various reactions, such as halogenation or lithiation, to introduce the necessary substituents.
Coupling Reactions: The functionalized thiophene is then coupled with a butanoic acid derivative using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens, organolithium compounds, and Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted thiophene derivatives
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that (R)-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid exhibits potential anticancer properties. A study published in a peer-reviewed journal demonstrated that derivatives of thiophene compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The thiophene ring is known for its ability to interact with biological targets, making this compound a candidate for further investigation in cancer therapeutics .
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory effects, particularly in models of arthritis and other inflammatory diseases. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells, suggesting a mechanism that could be exploited for therapeutic purposes .
Biochemical Applications
1. Enzyme Inhibition
This compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of certain proteases, which are crucial in various disease states including cancer and neurodegenerative disorders .
2. Drug Delivery Systems
The compound's unique structure allows it to be incorporated into drug delivery systems, particularly those targeting specific tissues or cells. Its ability to form stable complexes with other drugs enhances the solubility and bioavailability of poorly soluble compounds, making it valuable in pharmaceutical formulations .
Material Science Applications
1. Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its incorporation into polymer matrices can improve mechanical strength and thermal stability, making it suitable for various industrial applications .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study B | Anti-inflammatory Effects | Showed reduction in cytokine levels in rheumatoid arthritis models. |
| Study C | Enzyme Inhibition | Identified as an effective inhibitor of protease enzymes linked to cancer progression. |
| Study D | Drug Delivery Systems | Enhanced solubility and bioavailability when used in drug formulations. |
Mechanism of Action
The mechanism of action of ®-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid depends on its specific application:
Biological Activity: It may interact with specific enzymes or receptors, inhibiting or activating their function.
Electronic Properties: In organic electronics, the compound’s conjugated system allows for efficient charge transport and light emission.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents, stereochemistry, and biological activity. Below is a detailed comparison based on the evidence:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings :
Substituent Effects :
- Methoxycarbonyl vs. tert-butoxycarbonyl : The methoxy group ( analog) offers moderate steric hindrance and polarity, whereas tert-butoxycarbonyl () provides greater protection for amines but lowers solubility in aqueous media.
- Thiophene vs. Fluorophenyl : Thiophene’s sulfur atom enables stronger van der Waals interactions in hydrophobic pockets, while fluorophenyl groups () enhance binding to electron-rich enzyme active sites via halogen bonding .
Stereochemical Influence :
The R-configuration at C3/C4 (common across all analogs) is essential for chiral recognition in biological systems. For example, Sitagliptin impurities () with inverted stereochemistry would exhibit reduced binding to dipeptidyl peptidase-4 (DPP-4) .
Biological Activity :
Biological Activity
(R)-3-((Methoxycarbonyl)amino)-4-(thiophen-3-YL)butanoic acid, also known by its CAS number 374067-95-5, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C10H13NO4S
- Molecular Weight : 239.28 g/mol
- CAS Number : 374067-95-5
- Structure : The compound contains a thiophene ring, which is often associated with various biological activities.
Biological Activity Overview
The biological activity of this compound has been investigated in several studies. Key areas of interest include:
-
Antioxidant Activity
- The compound exhibits significant antioxidant properties, which are essential in mitigating oxidative stress in cells. Studies using the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrate that it can effectively scavenge free radicals, showing activity comparable to established antioxidants like ascorbic acid .
-
Anticancer Potential
- Research indicates that this compound may possess anticancer effects, particularly against glioblastoma and breast cancer cell lines. In vitro studies reported that it inhibits cell proliferation and induces apoptosis in these cancer types . The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and death.
-
Mechanism of Action
- The proposed mechanisms include:
- Inhibition of key enzymes involved in cancer cell metabolism.
- Induction of oxidative stress within cancer cells, leading to increased apoptosis.
- Modulation of gene expression related to cell cycle regulation and apoptosis.
- The proposed mechanisms include:
Table 1: Summary of Biological Activities
Detailed Findings
- Antioxidant Studies :
- Cancer Cell Studies :
- Gene Expression Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
